molecular formula C10H8N2O4 B3331415 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione CAS No. 83039-59-2

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B3331415
CAS No.: 83039-59-2
M. Wt: 220.18 g/mol
InChI Key: PEYUFPYVQJYKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione is a chemical compound known for its unique structure and versatile applications in various scientific fields. This compound features a pyridine ring attached to a pyrrolidinedione moiety through a carbonyl linkage, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione typically involves the reaction of 2,5-pyrrolidinedione with 2-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the pyridine ring with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[(2-Pyridylcarbonyl)methyl]pyridinium iodide
  • 1-[(2-Pyridylcarbonyl)oxy]ethane

Comparison: 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides greater stability and specificity in binding to molecular targets .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUFPYVQJYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The N-picolinoyloxysuccinimide is prepared by adding 8.4 g of N,N'-dicyclohexylcarbodiimide to a solution of 5.0 g of picolinic acid and 4.7 g of N-hydroxysuccinimide in 50 ml of dimethylformamide. The mixture is stirred overnight, triturated with ether and recrystallized from ethyl acetate, methylene chloride (1:1). The solid is collected and dried; mp. 174°-175°.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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